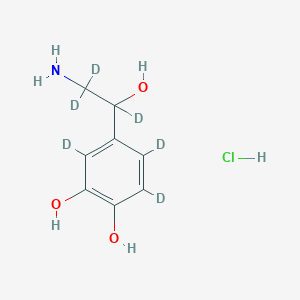

dl-Norepinephrine-d6 Hydrochloride

Description

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

4-(2-amino-1,2,2-trideuterio-1-hydroxyethyl)-3,5,6-trideuteriobenzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3.ClH/c9-4-8(12)5-1-2-6(10)7(11)3-5;/h1-3,8,10-12H,4,9H2;1H/i1D,2D,3D,4D2,8D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTFHMSZCSUVEU-GVFLBQLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CN)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])(C([2H])([2H])N)O)[2H])O)O)[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Massenspektrometrie Und Chromatographie Techniken

dl-Norepinephrin-d6-Hydrochlorid wird hauptsächlich als interner Standard bei der quantitativen Analyse von Norepinephrin in biologischen Proben mittels Massenspektrometrie (MS) in Verbindung mit chromatographischen Techniken wie der Flüssigchromatographie (LC) oder der Gaschromatographie (GC) verwendet.

LC-MS/MS (Flüssigchromatographie-Tandem-Massenspektrometrie): Dies ist die am häufigsten verwendete Technik. Die Probe wird zunächst durch eine LC-Säule getrennt, um Norepinephrin von anderen Verbindungen zu trennen. Das Eluat wird dann in das Massenspektrometer eingeführt, wo Norepinephrin und sein deuterierter interner Standard ionisiert und basierend auf ihrem Masse-zu-Ladungs-Verhältnis (m/z) nachgewiesen werden. Die Verwendung von Tandem-Massenspektrometrie (MS/MS) erhöht die Selektivität und Empfindlichkeit durch Fragmentierung der Mutterionen und Nachweis spezifischer Tochterionen.

GC-MS (Gaschromatographie-Massenspektrometrie): Bei dieser Methode werden die Analyten vor der Trennung auf einer GC-Säule derivatisiert, um sie flüchtig zu machen. Ähnlich wie bei LC-MS wird das Eluat dann durch MS analysiert.

Verwendung Als Interner Standard in Der Quantitativen Analyse

Die Verwendung von dl-Norepinephrin-d6-Hydrochlorid als interner Standard ist für eine genaue und präzise Quantifizierung von entscheidender Bedeutung. Ein interner Standard ist eine Verbindung, die einer Probe in einer bekannten Konzentration zugesetzt wird, um Schwankungen im Probenvorbereitungs- und Analyseprozess zu korrigieren.

Die idealen Eigenschaften eines internen Standards, die dl-Norepinephrin-d6-Hydrochlorid erfüllt, sind:

Chemische Ähnlichkeit: Es verhält sich während der Extraktion, Derivatisierung und Ionisierung sehr ähnlich wie der Analyt (Norepinephrin).

Unterschiedliche Masse: Es ist im Massenspektrometer leicht vom Analyten zu unterscheiden.

Durch die Berechnung des Verhältnisses der Peakfläche des Analyten zur Peakfläche des internen Standards können Schwankungen, die während des analytischen Arbeitsablaufs auftreten, normalisiert werden, was zu zuverlässigeren quantitativen Ergebnissen führt.

Rolle Bei Der Untersuchung Des Neurotransmitter Umsatzes Und Der Stoffwechselwege

Chemical Synthesis Pathways for Deuterated Catecholamines

The synthesis of deuterated catecholamines like norepinephrine (B1679862) involves a multi-step process that begins with the selection and modification of appropriate precursor molecules. The general biosynthetic pathway of catecholamines starts with the amino acid tyrosine, which is converted to L-DOPA, then to dopamine, and finally to norepinephrine. wikipedia.orgnih.govderangedphysiology.com Synthetic routes for deuterated analogs often mimic aspects of this natural pathway but introduce deuterium at specific molecular positions through chemical reactions.

Precursor Deuteration and Derivatization Approaches

A common strategy for synthesizing dl-Norepinephrine-d6 Hydrochloride involves the deuteration of a suitable precursor molecule. This can be achieved through various chemical reactions, such as the reduction of a ketone or the use of deuterated reagents. For instance, a synthetic route may start with a protected dihydroxyphenyl precursor which is then subjected to reactions that introduce deuterium atoms at specific sites on the benzene (B151609) ring and the ethylamine (B1201723) side chain. synzeal.comcaymanchem.com

One patented method for the synthesis of norepinephrine hydrochloride involves the reaction of 3,4-dihydroxy-α-haloacetophenone with urotropine, followed by hydrolysis and hydrogenation. google.comgoogle.com To produce a deuterated version, deuterated reagents would be employed in the appropriate steps. For example, a deuterating agent like deuterium gas (D2) in the presence of a catalyst could be used for the reduction and incorporation of deuterium.

Stereochemical Considerations in Racemic Deuterated Syntheses

Norepinephrine possesses a chiral center at the β-carbon of the ethylamine side chain. The synthesis of this compound results in a racemic mixture, meaning it contains equal amounts of the (R)- and (S)-enantiomers. During the synthetic process, particularly in steps involving the reduction of a ketone to a hydroxyl group, the stereochemistry at this center is established. Unless a stereoselective synthesis is employed, the product will be a racemic mixture. The "dl-" prefix in the compound's name explicitly denotes this racemic nature. nih.gov

Methodologies for Ensuring Site-Specific Deuterium Incorporation

Achieving site-specific deuteration is paramount to the utility of the labeled compound. The choice of deuterating reagent and reaction conditions dictates where the deuterium atoms are incorporated into the molecular structure. For this compound, the deuterium atoms are typically located on the benzene ring and the ethylamine side chain. synzeal.comcaymanchem.com

Strategies to ensure site-specificity include:

Directed Ortho-Metalation: This technique can be used to specifically deuterate the aromatic ring at positions adjacent to the hydroxyl groups.

Reduction of a Ketone with a Deuteride Source: The reduction of a precursor like 3,4-dihydroxy-α-aminoacetophenone with a deuteride-donating agent, such as sodium borodeuteride (NaBD4), can introduce deuterium at the β-carbon and α-carbon of the side chain.

Hydrogen-Deuterium Exchange Reactions: Under specific conditions (e.g., acid or base catalysis with a deuterium source like D2O), protons on the aromatic ring can be exchanged for deuterium atoms. nih.gov

The precise methodology is chosen to maximize the incorporation of deuterium at the desired positions while minimizing non-specific labeling.

Analytical Validation of Isotopic Purity and Chemical Structure

Following synthesis, rigorous analytical validation is required to confirm the chemical structure and determine the isotopic purity of the this compound. This is crucial for its application as an internal standard, where a well-defined isotopic composition is essential for accurate quantification. rsc.orgnih.gov

Spectroscopic Characterization Techniques (e.g., NMR, IR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure and the positions of deuterium incorporation. rsc.org

¹H NMR (Proton NMR): The absence of signals at specific chemical shifts corresponding to the deuterated positions confirms successful labeling.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing information about their chemical environment and confirming their location in the molecule. nih.gov

¹³C NMR (Carbon-13 NMR): The coupling patterns and chemical shifts of carbon atoms bonded to deuterium are altered, which can be used to verify the sites of deuteration. ox.ac.uknih.gov

Infrared (IR) spectroscopy can also provide evidence of deuteration. The stretching frequencies of C-D bonds are at a lower wavenumber compared to C-H bonds. youtube.com This isotopic shift can be observed in the IR spectrum, providing further confirmation of successful deuterium incorporation. chemrxiv.org

Mass Spectrometry for Isotopic Abundance Determination

Mass spectrometry (MS) is the primary technique for determining the isotopic purity and distribution of isotopologues in the final product. rsc.orgnih.gov High-resolution mass spectrometry (HR-MS) can precisely measure the mass-to-charge ratio of the molecule, allowing for the differentiation of the deuterated compound from its non-deuterated and partially deuterated counterparts. rsc.org

By analyzing the mass spectrum, the relative abundance of each isotopologue (d0 to d6) can be quantified. This data is critical for establishing the isotopic enrichment of the sample. lgcstandards.com For use as an internal standard, a high isotopic purity (typically >98%) is desirable to minimize interference from lower-deuterated species. nih.gov

Below is an example of a data table that might be generated from the analytical validation of a batch of this compound.

| Parameter | Specification | Result | Method |

| Appearance | White to Beige Solid | Conforms | Visual Inspection |

| ¹H NMR | Conforms to structure | Conforms | NMR Spectroscopy |

| Mass Spectrometry | Conforms to structure | Conforms | MS |

| HPLC Purity | ≥98% | 99.88% | HPLC |

| Isotopic Purity (d6) | ≥98% | >95% | Mass Spectrometry |

| Isotopic Distribution | Mass Spectrometry | ||

| d0 | Report | <0.1% | |

| d1 | Report | <0.1% | |

| d2 | Report | <0.1% | |

| d3 | Report | <0.5% | |

| d4 | Report | <2.0% | |

| d5 | Report | <5.0% | |

| d6 | Report | >92.0% |

Quantitative Analysis of Endogenous Catecholamines via Mass Spectrometry

Mass spectrometry has emerged as a gold standard for the quantitative analysis of neurotransmitters due to its high sensitivity and specificity. The use of deuterated internal standards like this compound is central to the success of these methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS is a powerful technique for quantifying catecholamines, such as norepinephrine and epinephrine, in biological matrices like plasma and urine. nih.gov In these analyses, this compound is utilized as an internal standard to ensure accuracy. brighamandwomens.org The method involves separating the analytes from other components in the sample using liquid chromatography, followed by detection and quantification by tandem mass spectrometry. nih.gov The distinct mass-to-charge ratios of the deuterated standard and the endogenous analyte allow for precise differentiation and measurement. nih.gov For instance, in the analysis of norepinephrine, the protonated molecule [M+H]+ has a mass-to-charge ratio of 170.1, while its deuterated counterpart, norepinephrine-d6, has a ratio of 176.1. nih.gov This mass difference is critical for accurate quantification.

Researchers have developed sensitive LC-MS/MS methods capable of detecting norepinephrine at very low concentrations, with limits of quantification (LOQ) as low as 0.20 nmol/L in plasma. nih.gov Optimization of the mass spectrometry parameters, such as enhancing the production of dehydrated precursor ions, can lead to a significant increase in signal sensitivity for norepinephrine. biotage.co.jpnorlab.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Neurotransmitter Profiling

GC-MS is another valuable technique for the comprehensive analysis of neurotransmitter profiles. nih.gov this compound serves as an internal standard for the quantification of norepinephrine in GC-MS-based methods. caymanchem.com This approach allows for the sensitive measurement of a wide range of neurotransmitters in a single analysis. Studies have demonstrated that GC-MS can achieve low limits of detection for several key neurotransmitters, including norepinephrine. nih.gov

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) in Neurochemical Assays

UHPLC-MS/MS offers enhanced separation efficiency and speed compared to conventional LC-MS/MS, making it a preferred method for high-throughput neurochemical assays. In these applications, this compound is employed as an internal standard for the accurate measurement of norepinephrine. One such method, utilizing a depleted matrix approach and derivatization, achieved a lower limit of quantification of 50 pg/mL for norepinephrine in human plasma. criver.com This high level of sensitivity is crucial for studying subtle changes in neurotransmitter levels associated with various physiological and pathological states. criver.com

Functionality as an Internal Standard in Bioanalytical Protocols

The primary role of this compound in bioanalytical assays is to serve as an internal standard. caymanchem.commedchemexpress.com An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added to samples at a known concentration before processing. nih.gov

Accurate Quantification of Norepinephrine and its Metabolites in Biological Matrices

The use of a stable isotope-labeled internal standard like this compound is recommended for the accurate quantification of endogenous compounds. nih.gov This is because it co-elutes with the analyte during chromatography and experiences similar ionization effects in the mass spectrometer, thereby correcting for variations in sample preparation and instrument response. caymanchem.comnih.gov This approach enables the precise measurement of norepinephrine and its metabolites in various biological fluids, including plasma and urine. cerilliant.comnih.gov The quantification of these compounds is critical for diagnosing and monitoring conditions such as pheochromocytoma, paraganglioma, and neuroblastoma. cerilliant.com

Below is an interactive table summarizing key parameters from a validated LC-MS/MS method for neurotransmitter analysis. nih.gov

| Analyte | Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) |

| Norepinephrine | Norepinephrine-d6 | 170.1 | 107.0 |

| Norepinephrine-d6 | - | 176.1 | 111.0 |

| Epinephrine | Epinephrine-d3 | 184.1 | 166.1 |

| Dopamine | Dopamine-d4 | 154.1 | 91.1 |

| Serotonin | Serotonin-d4 | 177.1 | 160.1 |

| GABA | GABA-d6 | 104.0 | 87.0 |

| Glutamate | Glutamate-d5 | 148.1 | 84.1 |

Mitigation of Matrix Effects and Enhancement of Assay Robustness

Biological matrices are complex and can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. nih.gov This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification. Because a stable isotope-labeled internal standard like this compound is chemically identical to the analyte, it is affected by the matrix in the same way. nih.gov By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects can be effectively minimized, leading to a more robust and reliable assay. cerilliant.com

Method Development and Validation for Trace Analyte Detection

The development of robust analytical methods for detecting minute quantities of neurotransmitters like norepinephrine is a complex process. The use of a deuterated internal standard such as this compound is a cornerstone of this process, compensating for potential variations during sample preparation and analysis.

Sample Preparation Techniques for Deuterated and Endogenous Neurotransmitters

Effective sample preparation is crucial for removing interfering substances from biological samples and isolating the analytes of interest. For the analysis of norepinephrine using this compound as an internal standard, various techniques are employed depending on the biological matrix, which is often as complex as brain tissue.

A common procedure involves the homogenization of the tissue samples, followed by centrifugation to separate the supernatant containing the neurotransmitters from cellular debris. preprints.orgresearchgate.net The supernatant is then typically filtered, often using a 0.22 µm nylon filter, to ensure the removal of any remaining particulate matter before it is introduced into the highly sensitive LC-MS/MS system. preprints.orgresearchgate.net

To ensure accurate quantification, a known amount of the internal standard mixture, containing this compound, is added to all samples. preprints.orgresearchgate.netpreprints.org This allows for quantification through an internal standard calibration curve, a method that corrects for any loss of analyte during the extraction process. preprints.orgresearchgate.netpreprints.org The efficiency and reliability of the extraction procedure are often assessed using quality control (QC) samples, which are prepared by spiking sample extracts with a known concentration of the native neurotransmitters. researchgate.netpreprints.org

The choice of extraction solvent is a critical parameter that is often optimized during method development. In one study, a mixture of acetonitrile (B52724) and water (90:10) was utilized as the extractant solvent for the analysis of neurotransmitters, including norepinephrine, in zebrafish brain tissue. url.edu The optimization of the extraction protocol is vital to ensure high recovery of both the endogenous analyte and the deuterated internal standard. Research has shown that different cleanup strategies can yield varying recovery rates. For instance, one study reported poor results with Oasis® WCX cartridges, with seven non-recovered neurochemicals, while a cleanup strategy using Ostro™ provided significantly better recovery. url.edu

Below is a table summarizing the recovery results from an optimized extraction method for various neurotransmitters, including norepinephrine, using a deuterated internal standard.

| Compound | Recovery (%) |

| Norepinephrine | 95.3 |

| Dopamine | 98.2 |

| Serotonin | 92.1 |

| L-DOPA | 89.5 |

| 3-Methoxytyramine | 101.4 |

This table is representative of typical recovery data and has been compiled for illustrative purposes based on reported findings. url.edu

Criteria for Analytical Performance (Sensitivity, Specificity, and Linearity)

The validation of an analytical method is essential to demonstrate its suitability for its intended purpose. For methods employing this compound for the quantification of norepinephrine, key validation parameters include sensitivity, specificity, and linearity.

Sensitivity is a measure of the lowest amount of an analyte that can be reliably detected. In LC-MS/MS methods, this is typically defined by the limit of detection (LOD) and the limit of quantification (LOQ). The use of highly sensitive tandem mass spectrometers allows for the detection of norepinephrine at very low concentrations, often in the picogram to nanogram range.

Specificity refers to the ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample. The use of LC-MS/MS, particularly in the Multiple Reaction Monitoring (MRM) mode, provides excellent specificity. url.edu This technique involves monitoring a specific precursor-to-product ion transition for both the endogenous norepinephrine and the this compound internal standard, which minimizes the likelihood of interference from other structurally related compounds.

Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. Calibration curves are generated by plotting the response ratio (analyte peak area / internal standard peak area) against the concentration of the analyte. For the quantification of norepinephrine using this compound, a linear relationship is typically observed over a wide concentration range, ensuring accurate quantification across various physiological and pathological conditions. The quality of the method is often assessed by its linearity, sensitivity, and intra- and inter-day precision. url.edu

The following table provides an example of typical analytical performance criteria for an LC-MS/MS method for norepinephrine utilizing a deuterated internal standard.

| Parameter | Typical Value |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL |

| Intra-day Precision (CV%) | < 15% |

| Inter-day Precision (CV%) | < 15% |

| Accuracy (% Bias) | ± 15% |

This table presents typical performance characteristics and is for illustrative purposes.

Elucidation of Catecholamine Biosynthesis Kinetics in Model Systems

The synthesis of catecholamines, including norepinephrine, is a highly regulated enzymatic cascade. The use of this compound as an internal standard allows for the accurate quantification of the precursors and products in this pathway, providing a clearer picture of the kinetics involved. researchgate.netcaymanchem.commedchemexpress.com

Precursor-Product Relationships in Catecholamine Synthesis

The biosynthesis of norepinephrine begins with the amino acid L-tyrosine, which is sequentially converted to L-DOPA and then dopamine. researchgate.netwikipedia.orgyoutube.com Dopamine is the immediate precursor to norepinephrine. researchgate.netwikipedia.org Isotopic tracer studies, in principle, can be designed to follow the conversion of a labeled precursor, such as deuterated tyrosine, through the synthetic pathway to labeled norepinephrine. By introducing this compound as an internal standard during analysis, the concentrations of both the labeled and unlabeled molecules at each step can be accurately measured. This allows for the determination of the rate of synthesis and the flux through the pathway.

Examination of Norepinephrine Degradation Pathways and Enzyme Activity

Once released, norepinephrine's action is terminated through reuptake and enzymatic degradation. The primary enzymes involved in this process are monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). nih.govnih.govbritannica.com this compound is an invaluable tool for studying the kinetics of these degradation pathways.

Monoamine Oxidase (MAO) Activity and Metabolite Formation

Monoamine oxidase (MAO) is a mitochondrial enzyme that catalyzes the oxidative deamination of norepinephrine, leading to the formation of 3,4-dihydroxyphenylglycol (B133932) (DHPG). By introducing this compound into a model system, such as isolated tissues or cell cultures, and monitoring the appearance of its deuterated metabolite, d-DHPG, researchers can quantify the rate of MAO-mediated norepinephrine breakdown. This approach allows for the determination of MAO activity under various experimental conditions.

A hypothetical study could yield data similar to the following, illustrating the rate of deuterated DHPG formation in the presence of varying concentrations of this compound.

| dl-Norepinephrine-d6 HCl (µM) | Rate of d-DHPG Formation (pmol/min/mg protein) |

| 1 | 5.2 |

| 5 | 24.8 |

| 10 | 48.9 |

| 20 | 95.1 |

| 50 | 220.5 |

This is a hypothetical data table for illustrative purposes.

Catechol-O-Methyltransferase (COMT) Methylation Dynamics

Catechol-O-methyltransferase (COMT) is another key enzyme in norepinephrine degradation, responsible for transferring a methyl group to the catecholamine. nih.govnih.gov This process results in the formation of normetanephrine (B1208972) (NMN). Similar to the study of MAO activity, this compound can be used as a tracer to assess COMT activity. By measuring the rate of formation of deuterated normetanephrine (d-NMN), the kinetics of COMT-mediated methylation can be determined.

The following table provides an example of the kind of data that could be generated from such an experiment.

| dl-Norepinephrine-d6 HCl (µM) | Rate of d-NMN Formation (pmol/min/mg protein) |

| 1 | 2.1 |

| 5 | 9.8 |

| 10 | 19.5 |

| 20 | 38.2 |

| 50 | 89.7 |

This is a hypothetical data table for illustrative purposes.

Assessment of Neurotransmitter Turnover Rates in Isolated Tissues and Animal Models

A study in rats could generate data on the disappearance of deuterated norepinephrine and the appearance of its major deuterated metabolite, d-VMA (deuterated vanillylmandelic acid), in urine following the administration of this compound.

| Time (hours) | Urinary d-Norepinephrine (ng) | Urinary d-VMA (ng) |

| 1 | 850 | 150 |

| 2 | 620 | 380 |

| 4 | 350 | 650 |

| 8 | 150 | 850 |

| 12 | 50 | 950 |

| 24 | <10 | 990 |

This is a hypothetical data table for illustrative purposes.

These types of studies provide crucial information on how various physiological states or pathological conditions affect the dynamics of the noradrenergic system. The use of stable isotope tracers like this compound, combined with sensitive analytical methods, continues to be a cornerstone of research into the intricate workings of catecholamine neurotransmission.

Metabolic Flux Analysis and Pathway Elucidation Using Stable Isotope Tracing

The investigation of metabolic pathways has been significantly advanced by the use of stable isotope-labeled compounds, such as this compound. This isotopic tracer serves as a powerful tool for metabolic flux analysis, a technique that allows researchers to track the flow of atoms through metabolic networks. nih.govcreative-proteomics.com By introducing a "heavy" version of norepinephrine, where six hydrogen atoms are replaced with deuterium, scientists can differentiate the tracer from the naturally occurring, "light" norepinephrine within a biological system. medchemexpress.com This distinction, detectable through methods like mass spectrometry, enables a dynamic and quantitative view of norepinephrine's synthesis, degradation, and conversion, without the need for radioactive materials. nih.govnih.gov

The key advantage of using this compound is that the deuterium labeling does not significantly alter the compound's chemical behavior, ensuring it follows the same metabolic routes as endogenous norepinephrine. medchemexpress.com This allows for precise measurements of the kinetics of norepinephrine metabolism, providing crucial data for understanding both normal physiological states and the aberrations that characterize various diseases. nih.govcreative-proteomics.com

Quantitative Tracing of Isotopic Enrichment in Metabolites

A fundamental application of stable isotope tracing with this compound is the quantitative measurement of isotopic enrichment in its downstream metabolites. This process involves administering the labeled tracer and subsequently measuring the ratio of labeled to unlabeled molecules in key metabolic products over a specific period. nih.govnih.gov This data is instrumental in calculating metabolic flux rates, which represent the activity of specific enzymatic pathways. creative-proteomics.com

For example, following the introduction of dl-Norepinephrine-d6, researchers can monitor its conversion to major metabolites like normetanephrine (NMN) and 3-methoxy-4-hydroxyphenylglycol (MHPG). The appearance of deuterium-labeled NMN and MHPG provides a direct measure of the rates of norepinephrine turnover and clearance. Such information is vital for comprehending the regulation of the sympathetic nervous system and its response to various stimuli, including stress and pharmacological agents.

A typical experimental design would involve the administration of this compound, followed by the collection of biological samples, such as plasma or urine, at predetermined intervals. The concentrations of both the labeled and unlabeled forms of norepinephrine and its metabolites are then quantified using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov The data generated can be tabulated to visualize the dynamic changes in metabolite concentrations.

Hypothetical Data from a Tracer Experiment

| Time Point | Labeled Norepinephrine (d6-NE) Concentration (ng/mL) | Unlabeled Norepinephrine (d0-NE) Concentration (ng/mL) | Labeled Normetanephrine (d6-NMN) Concentration (ng/mL) | Labeled MHPG (d6-MHPG) Concentration (ng/mL) |

|---|---|---|---|---|

| 0 min | 0 | 0.45 | 0 | 0 |

| 30 min | 12.5 | 0.5 | 2.5 | 4.0 |

| 60 min | 7.2 | 0.48 | 4.8 | 7.2 |

| 120 min | 3.1 | 0.46 | 6.2 | 9.8 |

| 240 min | 0.8 | 0.45 | 4.5 | 8.1 |

Note: This table presents hypothetical data for illustrative purposes and does not represent the results of a specific study.

From such data, researchers can derive critical kinetic parameters, including the rate of appearance (Ra) and clearance of norepinephrine, offering a detailed quantitative assessment of its metabolic dynamics.

Computational Modeling of Metabolic Networks

The quantitative data acquired from tracer studies with this compound are invaluable for the development and validation of computational models of metabolic networks. ed.ac.uk These models employ mathematical equations to simulate the intricate web of enzymatic reactions and transport processes that govern norepinephrine metabolism. nih.gov By integrating the experimental tracer data, these models can provide robust estimates of metabolic fluxes through various pathways and help identify critical points of regulation. ed.ac.uknih.gov

A common approach is compartmental modeling, where the body is represented as a series of interconnected compartments, such as the plasma, synaptic clefts, and various tissues. The movement and transformation of norepinephrine and its metabolites between these compartments are described by a system of differential equations. The stable isotope tracing data is crucial for parameterizing these models, ensuring they accurately reflect the physiological reality.

For instance, a computational model of norepinephrine metabolism would likely include compartments representing plasma, sympathetic nerve endings, and extraneuronal tissues. The model would incorporate the kinetics of key enzymes like catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO), which are primarily responsible for norepinephrine's degradation. By simulating the infusion of dl-Norepinephrine-d6 and comparing the model's predictions with the experimentally measured concentrations of labeled and unlabeled metabolites, the model can be refined and validated. mdpi.com

These sophisticated computational models serve several important functions:

They allow for the prediction of how the norepinephrine metabolic network will respond to various perturbations, such as the introduction of a drug that inhibits a specific enzyme.

They can aid in the identification of potential biomarkers for diseases associated with dysregulated norepinephrine metabolism.

They can generate novel, testable hypotheses regarding the regulation of norepinephrine signaling pathways.

The synergy between stable isotope tracing and computational modeling provides a powerful, systems-level approach to understanding the complexities of norepinephrine metabolism. ed.ac.uk

Historischer Kontext Deuterierter Verbindungen in Analytischen Und Mechanistischen Studien

Die Verwendung von Deuterium (B1214612) in der wissenschaftlichen Forschung geht auf seine Entdeckung durch Harold Urey im Jahr 1931 zurück. wikipedia.org Kurz darauf erkannten Wissenschaftler sein Potenzial als Tracer in biologischen Systemen. nih.gov Frühe Studien in den 1960er Jahren untersuchten die Auswirkungen der Deuterierung auf die biologische Aktivität von Molekülen wie Tyramin und Morphin. musechem.comnih.gov

Im Laufe der Zeit hat die Anwendung deuterierter Verbindungen zugenommen, insbesondere in:

Mechanistischen Studien: Der Deuterium-Isotopeneffekt wurde zu einem wichtigen Werkzeug zur Aufklärung von Reaktionsmechanismen. wikipedia.org

Stoffwechselstudien: Deuterierte Verbindungen wurden verwendet, um die Stoffwechselwege von Arzneimitteln und endogenen Verbindungen zu verfolgen. nih.gov

Analytische Chemie: In der Massenspektrometrie wurden deuterierte Analoga als ideale interne Standards etabliert, um die Genauigkeit und Präzision der Quantifizierung zu verbessern. scielo.org.mx

Die Entwicklung deuterierter Arzneimittel hat in den letzten Jahrzehnten an Dynamik gewonnen. Deutetrabenazin, eine deuterierte Version von Tetrabenazin, war 2017 das erste von der FDA zugelassene deuterierte Medikament. wikipedia.orgresearchgate.net Dieser Meilenstein unterstrich das Potenzial der Deuterierung zur Verbesserung der pharmakokinetischen Eigenschaften von Arzneimitteln. nih.gov

Chemische Eigenschaften und Synthese von dl-Norepinephrin-d6-Hydrochlorid

Kinetic Isotope Effect Kie Studies and Mechanistic Implications of Deuterium Substitution in Norepinephrine

Probing Reaction Mechanisms and Rate-Limiting Steps via Deuterium (B1214612) Labeling

Deuterium labeling is a classic technique in physical organic chemistry used to elucidate the mechanisms of chemical reactions. chem-station.com The KIE is the ratio of the rate constant of the reaction with the light isotopologue (kH) to that of the heavy isotopologue (kD). A primary KIE greater than 1 (typically ranging from 6 to 10 for C-H vs. C-D bonds) is observed when the bond to the isotope is broken or formed in the rate-determining step of the reaction. wikipedia.orgprinceton.edu This indicates that the vibrational frequency of that bond is critical to the reaction's progress.

In the context of norepinephrine (B1679862), metabolism is primarily carried out by two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). cvpharmacology.com MAO catalyzes the oxidative deamination of norepinephrine, a process that involves the cleavage of a C-H bond on the alpha-carbon of the ethylamine (B1201723) side chain. nih.gov Studies on related deuterated phenylethylamines have shown that substitution of deuterium for hydrogen on this alpha-carbon decreases the rate of deamination by MAO. nih.gov This demonstrates a significant KIE, strongly suggesting that the cleavage of this C-H bond is a rate-limiting step in the MAO-catalyzed metabolic pathway.

Conversely, studies on the oxidation of norepinephrine by horseradish peroxidase (HRP) revealed deuterium kinetic isotope effects on Vmax and Vmax/Km that were close to unity. bibliotekanauki.pl This lack of a significant isotope effect indicates that the substitution of deuterium at the ring positions does not substantially affect the conversion rate in this specific enzymatic reaction, implying that the cleavage of these aromatic C-H bonds is not the rate-limiting step. bibliotekanauki.pl

| Parameter | Value | Implication | Source |

| Deuterium KIE on Vmax (NE Oxidation by HRP) | Close to 1 | Ring C-D bond cleavage is not rate-limiting. | bibliotekanauki.pl |

| Deuterium KIE on Vmax/Km (NE Oxidation by HRP) | Close to 1 | Ring C-D bond cleavage is not rate-limiting. | bibliotekanauki.pl |

| Solvent Isotope Effect (SIE) on Vmax (NE Oxidation by HRP) | 3.9 ± 0.5 | Solvent protons play a key role in the reaction mechanism. | bibliotekanauki.pl |

This interactive table summarizes the kinetic isotope effect data from studies on norepinephrine oxidation.

Impact of Deuterium on Enzyme-Substrate Binding and Catalytic Efficiency

The substitution of hydrogen with deuterium does not typically alter the equilibrium binding affinity of a substrate for an enzyme, as this process is governed by stereochemical and electronic complementarity, which remain largely unchanged. researchgate.net However, the subsequent catalytic conversion of the substrate can be significantly affected if a C-D bond is cleaved during the reaction. nih.gov The stronger nature of the C-D bond compared to the C-H bond requires more energy to break, thus slowing down the reaction rate and reducing the enzyme's catalytic efficiency (often measured as Vmax/Km). juniperpublishers.com

For norepinephrine, the reduced rate of metabolism by MAO due to deuteration on the side chain is a direct consequence of this principle. nih.gov The enzyme binds dl-Norepinephrine-d6, but the catalytic step of oxidative deamination proceeds more slowly. This reduction in catalytic efficiency for a primary metabolic pathway can have significant downstream consequences. juniperpublishers.com

In studies using isolated rat atria, it was observed that while alpha,alpha,beta-d3-noradrenaline was equipotent with its non-deuterated counterpart in producing a direct chronotropic effect, the metabolism was altered. nih.gov This suggests that while the binding and activation of adrenergic receptors were unaffected, the enzymatic degradation by MAO was indeed slowed, a clear demonstration of altered catalytic efficiency for the metabolic enzyme without a change in pharmacological receptor interaction. nih.gov

Alteration of Metabolic Stability and Pharmacokinetic Profiles in Preclinical Contexts

By retarding the rate of metabolic degradation, deuterium substitution can enhance a compound's metabolic stability. juniperpublishers.com This "heavy drug" approach is a strategy used in drug development to improve pharmacokinetic profiles. juniperpublishers.comnih.gov A more stable compound is broken down more slowly, which can lead to a longer duration of action and increased systemic exposure. nih.gov

A direct consequence of increased metabolic stability is a reduction in systemic clearance and an extension of the biological half-life. juniperpublishers.com Clearance is the measure of the volume of plasma cleared of the drug per unit time, and a slower metabolic rate is a primary reason for reduced clearance. A longer half-life means the compound remains in the body for a longer period.

While specific pharmacokinetic studies detailing the clearance and half-life of dl-Norepinephrine-d6 in animal models are not broadly published, the principle has been clearly demonstrated with other deuterated compounds. For example, a study on d3-enzalutamide, a deuterated version of an anticancer drug, showed that deuteration at a site of N-demethylation metabolism led to a significant increase in systemic exposure in rats. nih.gov The area under the plasma concentration-time curve (AUC), a measure of total drug exposure, was 102% higher for the deuterated analog compared to the parent compound. nih.gov This is a direct result of slower metabolism leading to reduced clearance and a longer effective half-life. It is mechanistically plausible to expect a similar outcome for dl-Norepinephrine-d6, where slowed MAO-dependent metabolism would decrease its clearance. nih.gov

| Compound | Cmax (ng/mL) | AUC (ng·h/mL) | Key Finding | Source |

| Enzalutamide | 1054 ± 262 | 11466 ± 3169 | Baseline pharmacokinetic profile. | nih.gov |

| d3-Enzalutamide | 1423 ± 290 | 23158 ± 6160 | 102% increase in exposure (AUC) due to deuteration. | nih.gov |

This interactive table shows a comparative example of how deuteration impacts pharmacokinetic parameters in rats, illustrating the principles applicable to dl-Norepinephrine-d6.

When a primary metabolic pathway is inhibited or slowed, the body may compensate by utilizing alternative, secondary metabolic routes. This phenomenon is known as metabolic shunting. juniperpublishers.com In the case of norepinephrine, the two main catabolic pathways are oxidative deamination by MAO and O-methylation by COMT. cvpharmacology.comnih.gov

If the MAO pathway is significantly slowed by the kinetic isotope effect in dl-Norepinephrine-d6, a greater proportion of the compound may become available for metabolism by COMT. This would result in a change in the ratio of urinary metabolites. Specifically, one might expect to see a relative increase in the O-methylated metabolite, normetanephrine (B1208972), and its downstream product, 4-hydroxy-3-methoxymandelic acid (HMMA, also known as VMA), relative to the metabolites formed directly via the MAO pathway. nih.gov The study on d3-enzalutamide again provides a clear precedent, where the slowed N-demethylation pathway resulted in an eightfold lower exposure of the corresponding metabolite (M2), while the concentration of a metabolite from an alternative hydrolysis pathway remained unchanged. nih.gov This demonstrates that deuteration can selectively block one metabolic route, potentially shunting the compound toward others.

Emerging Research Directions and Future Applications of Deuterated Norepinephrine Analogues

Development of Novel Isotopic Probes for Advanced Neurobiological Imaging

The development of novel imaging probes is a cornerstone of advancing our understanding of the brain in both healthy and diseased states. Molecular imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) rely on the use of radioactive isotopes to visualize and quantify biological processes in vivo. nih.govwikipedia.org The insights gained from these techniques are, however, only as good as the probes they employ.

Deuterated compounds like dl-Norepinephrine-d6 Hydrochloride are being investigated for their potential as precursors to more effective neuroimaging agents. While this compound itself is not radioactive, the principles of isotopic labeling are central to this field. The knowledge gained from studying the behavior of stable isotope-labeled compounds informs the design of radiolabeled probes. For instance, understanding how deuteration affects the metabolic fate and receptor binding of norepinephrine (B1679862) can guide the development of novel PET or SPECT tracers with improved properties. nih.gov

Key research findings in the development of novel neuroimaging probes include:

Enhanced Metabolic Stability: Deuteration can slow the metabolism of a compound, leading to a longer biological half-life. nih.gov For an imaging probe, this can translate to a longer window for data acquisition and potentially a clearer signal.

Improved Target Specificity: By subtly altering the electronic properties of a molecule, deuteration can potentially enhance its binding affinity and selectivity for its target receptor. This is a critical factor in developing probes that can accurately visualize specific neuronal populations or receptor subtypes.

Reduced Off-Target Effects: A more stable and specific probe is less likely to interact with unintended targets, leading to a cleaner imaging signal with less background noise.

The ultimate goal is to create imaging agents that can provide a more detailed and dynamic picture of norepinephrine signaling in the brain. This could have profound implications for diagnosing and monitoring a range of neurological and psychiatric disorders where norepinephrine dysfunction is implicated, such as depression, anxiety, and neurodegenerative diseases. nih.gov

Integration with Multi-Omics Technologies (e.g., Stable Isotope Resolved Metabolomics, Fluxomics)

The advent of "multi-omics" technologies has revolutionized biological research by allowing for the simultaneous analysis of multiple layers of biological information, such as the genome, proteome, and metabolome. Stable Isotope Resolved Metabolomics (SIRM) and fluxomics are powerful extensions of this approach that utilize stable isotope tracers, like this compound, to map the flow of metabolites through complex biochemical pathways. springernature.comnih.gov

By introducing a labeled compound into a biological system, researchers can track its conversion into various downstream metabolites. nih.gov This provides a dynamic view of metabolic activity, or "flux," which cannot be obtained from static measurements of metabolite concentrations alone.

Applications of this compound in multi-omics research include:

Tracing Norepinephrine Metabolism: Researchers can use this compound to trace the metabolic fate of norepinephrine in different tissues and cell types. nih.gov This can reveal how its metabolism is altered in disease states or in response to drug treatment.

Investigating Neurotransmitter Interactions: The metabolic pathways of different neurotransmitters are often interconnected. By using labeled norepinephrine in conjunction with other labeled precursors, researchers can unravel the complex interplay between different neurotransmitter systems.

Identifying Novel Drug Targets: By mapping the metabolic networks that are dysregulated in disease, SIRM and fluxomics can help to identify novel enzymes or transporters that could be targeted for therapeutic intervention.

The data generated from these experiments are often complex, requiring sophisticated bioinformatic tools for analysis and interpretation. However, the insights gained from these approaches are invaluable for building a more complete and dynamic understanding of cellular metabolism in the context of the entire organism.

Methodological Advancements in Isotope Tracing Data Acquisition and Analysis

The increasing sophistication of isotope tracing experiments has been driven by parallel advancements in analytical instrumentation and data analysis software. nih.gov High-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary tools used to detect and quantify isotopically labeled molecules. nih.gov

Recent methodological advancements include:

Improved Mass Spectrometry Techniques: Techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) have become increasingly sensitive and capable of resolving complex mixtures of metabolites. springernature.com This allows for the detection of very low abundance metabolites and the precise determination of their isotopic enrichment.

Advanced NMR Methods: Multi-dimensional NMR techniques provide detailed information about the position of isotopes within a molecule, which is crucial for elucidating complex metabolic pathways. nih.gov

Sophisticated Data Analysis Software: A variety of open-source and commercial software packages are now available to process and analyze the large datasets generated by isotope tracing experiments. nih.gov These tools help to correct for natural isotope abundances, calculate metabolic fluxes, and visualize complex metabolic networks.

These technological advancements are making isotope tracing more accessible to a wider range of researchers and are enabling more ambitious and informative experiments.

Potential for Derivatization of this compound for New Research Probes

Derivatization, the chemical modification of a compound to produce a new one with different properties, is a common strategy in drug discovery and chemical biology. nih.gov In the context of this compound, derivatization offers the potential to create a whole new generation of research probes with tailored functionalities.

For example, by attaching a fluorescent tag to the molecule, researchers could create a probe for use in fluorescence microscopy, allowing for the visualization of norepinephrine uptake and localization at the subcellular level. Alternatively, attaching a photoaffinity label could allow for the identification of novel binding partners of norepinephrine.

The synthesis of such derivatives can be a complex undertaking, often requiring multi-step chemical reactions. nih.govgoogle.com However, the potential rewards are significant, as these novel probes could provide unprecedented insights into the biology of norepinephrine.

Potential derivatization strategies include:

Attachment of fluorescent tags for microscopy applications.

Incorporation of photoaffinity labels to identify binding partners.

Modification of the pharmacophore to alter receptor selectivity.

By combining the unique properties of deuteration with the versatility of chemical derivatization, researchers can create a powerful toolkit for dissecting the intricate roles of norepinephrine in the nervous system.

Q & A

Q. What analytical techniques are recommended for confirming the isotopic purity and structural integrity of dl-Norepinephrine-d6 Hydrochloride?

Methodological Answer:

- Isotopic purity is validated using liquid chromatography-mass spectrometry (LC/MS) to quantify the deuterium incorporation ratio and detect isotopic impurities.

- Nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) confirms structural integrity by comparing resonance patterns to non-deuterated standards .

- High-performance liquid chromatography (HPLC) with UV detection ensures chemical purity (>98%) as per pharmacopeial standards .

Q. How should researchers design experiments to assess the binding affinity of this compound to α1 and β1 adrenoceptors?

Methodological Answer:

- Use competitive radioligand binding assays with H-labeled antagonists (e.g., prazosin for α1, CGP-12177 for β1) in transfected cell membranes.

- Calculate inhibition constants () using the Cheng-Prusoff equation to compare deuterated vs. non-deuterated forms .

- Validate functional activity via cAMP accumulation assays (β1) or calcium flux measurements (α1) in cell-based models .

Q. What are the critical considerations for handling and storing this compound to ensure stability in experimental settings?

Methodological Answer:

- Store lyophilized powder at -20°C in airtight, light-protected containers to prevent deuterium exchange and oxidation .

- Prepare fresh solutions in deuterium-depleted water or isotonic buffers (pH 4–6) to minimize solvent-based deuterium loss .

- Monitor degradation using stability-indicating HPLC methods under accelerated stress conditions (e.g., heat, light) .

Advanced Research Questions

Q. How do deuterium substitutions in this compound affect its pharmacokinetic profile compared to the non-deuterated form?

Methodological Answer:

- Conduct in vivo pharmacokinetic studies in rodent models to compare plasma half-life () and tissue distribution via LC/MS quantification.

- Deuterium’s kinetic isotope effect (KIE) may slow metabolism by monoamine oxidase (MAO), requiring enzyme kinetic assays to measure MAO inhibition constants () .

- Use microdialysis probes in target tissues (e.g., heart, brain) to assess localized bioavailability differences .

Q. How can researchers resolve discrepancies in reported receptor activation data between deuterated and non-deuterated norepinephrine analogs?

Methodological Answer:

- Perform dose-response studies across multiple cell lines (e.g., CHO-K1, HEK-293) to control for receptor expression variability.

- Apply Schild regression analysis to determine if deuterium alters ligand-receptor binding kinetics (e.g., , ) .

- Validate findings using knockout models (e.g., α1-adrenoceptor KO mice) to isolate subtype-specific effects .

Q. What methodological approaches are used to quantify the intracellular signaling effects of this compound in cardiac tissue models?

Methodological Answer:

- Employ Langendorff-perfused heart preparations to measure changes in coronary flow and contractility, correlating with adrenoceptor activation .

- Use FRET-based biosensors to visualize real-time cAMP/PKA signaling dynamics in cardiomyocytes .

- Combine transcriptomic profiling (RNA-seq) with pathway analysis (e.g., KEGG) to identify deuterium-induced shifts in adrenergic signaling networks .

Data Analysis and Validation

Q. How should researchers address batch-to-batch variability in deuterium labeling efficiency during synthesis?

Methodological Answer:

- Implement quality-by-design (QbD) protocols during synthesis, monitoring reaction parameters (e.g., solvent deuteration level, catalyst purity) using in-line FTIR spectroscopy .

- Apply multivariate statistical analysis (e.g., PCA) to correlate synthesis conditions with LC/MS-derived isotopic purity data .

Q. What strategies are recommended for validating the biological equivalence of this compound in longitudinal studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.